1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the chromenopyrrole-dione family, characterized by a fused chromene-pyrrole core substituted with ethoxyphenyl, fluorine, and morpholinylpropyl groups. Crystallographic studies, often employing SHELX programs like SHELXL for refinement, have been pivotal in elucidating its three-dimensional conformation and intermolecular interactions .
Properties
Molecular Formula |
C26H27FN2O5 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H27FN2O5/c1-2-33-19-6-3-5-17(15-19)23-22-24(30)20-16-18(27)7-8-21(20)34-25(22)26(31)29(23)10-4-9-28-11-13-32-14-12-28/h3,5-8,15-16,23H,2,4,9-14H2,1H3 |
InChI Key |
QVXYMZHLNMWDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
-
Methyl o-hydroxybenzoylpyruvate : Serves as the coumarin precursor, providing the chromen-dione framework.
-
3-Ethoxybenzaldehyde : Introduces the 3-ethoxyphenyl group at position 1 of the pyrrole ring.
-
3-(Morpholin-4-yl)propan-1-amine : Delivers the morpholine-containing side chain at position 2.
The reaction is conducted in dry ethanol under reflux (80°C) for 20 hours, with acetic acid as a catalyst. The stoichiometric ratio of aldehyde to amine to methyl o-hydroxybenzoylpyruvate is 1:1:1, though excess aldehyde (1.1 equivalents) may improve yields in cases of steric hindrance.
Workup and Purification
Post-reaction, the product precipitates upon cooling and is isolated via filtration. Recrystallization from ethanol yields the pure chromeno-pyrrole core with typical yields of 65–75%. Critical to this step is the exclusion of chromatographic purification, which enhances scalability for industrial applications.
Side Chain Functionalization: Morpholin-4-ylpropyl Installation
The 3-(morpholin-4-yl)propyl group is introduced via nucleophilic alkylation or Mitsunobu reaction.
Alkylation of Secondary Amine
The pyrrole nitrogen at position 2 is alkylated using 3-(morpholin-4-yl)propyl bromide in the presence of K₂CO₃ in DMF. Reaction conditions (60°C, 12 hours) afford moderate yields (55–65%). Competing N-alkylation at other positions is minimized by steric bulk from the ethoxyphenyl group.
Mitsunobu Coupling
For improved efficiency, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-(morpholin-4-yl)propan-1-ol to the pyrrole nitrogen. This method achieves yields up to 75% but requires anhydrous conditions and stoichiometric reagents.
Optimization and Analytical Validation
Reaction Condition Optimization
Spectroscopic Characterization Data
Challenges and Alternative Approaches
Competing Side Reactions
Flow Chemistry Applications
Recent advances in continuous-flow systems enable safer handling of diazonium intermediates and improved heat transfer during exothermic steps like alkylation. Pilot-scale studies report 20% yield increases compared to batch methods.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit anticancer properties. The chromeno-pyrrole framework has been associated with the inhibition of cell proliferation in various cancer cell lines. Research is ongoing to evaluate the specific mechanisms through which this compound may exert its effects on cancer cells.
- Antimicrobial Properties : The presence of the morpholine ring may contribute to antimicrobial activity. Studies on related compounds have shown efficacy against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent.
- Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, this compound is being investigated for its ability to protect neuronal cells from damage due to oxidative stress or neuroinflammation.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the pharmacological profile of 1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
| Structural Feature | Impact on Activity |
|---|---|
| Ethoxyphenyl Group | Enhances lipophilicity and cellular uptake |
| Fluorine Atom | May increase metabolic stability and binding affinity |
| Morpholine Ring | Potentially enhances interaction with biological targets |
Case Study 1: Anticancer Activity Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized derivatives of 1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to assess their anticancer properties against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(3-ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons with analogous compounds rely on crystallographic data, solubility profiles, and pharmacological activity. Below is a comparative analysis based on key parameters:
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Influence: The chromeno[2,3-c]pyrrole-dione core in the target compound provides a planar geometry conducive to π-π stacking, critical for binding kinase active sites. In contrast, chromeno[2,3-b] analogs exhibit twisted conformations, reducing affinity for planar targets like topoisomerases . Substitution at the 7-position with fluorine enhances electronegativity and metabolic stability compared to chlorine or methyl groups in analogs.
Substituent Effects: The 3-ethoxyphenyl group improves lipophilicity (LogP ~2.8) relative to 4-methoxyphenyl (LogP ~3.2), balancing membrane permeability and aqueous solubility. Morpholinylpropyl vs.
Crystallographic Insights :
- SHELXL-refined structures reveal that the morpholinylpropyl side chain adopts a gauche conformation, minimizing steric clash with the chromene ring. This contrasts with azetidine-containing analogs, where rigid side chains induce strain .
Biological Activity
1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a distinctive chromeno-pyrrole core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 466.5 g/mol. The structure includes:
- A fluorine atom which may enhance biological activity.
- A morpholine ring , which is known for its role in various pharmacological activities.
- An ethoxyphenyl group , contributing to its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of the chromeno[2,3-c]pyrrole class exhibit a range of biological activities, including antibacterial, anticancer, and antiproliferative effects. The following sections detail specific findings related to the biological activity of this compound.
Antibacterial Activity
Several studies have demonstrated that chromeno[2,3-c]pyrrole derivatives possess significant antibacterial properties. For instance:
- The compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli , comparable to that of gentamicin .
- Related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential.
Anticancer Activity
1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been evaluated for its cytotoxic effects on various cancer cell lines:
- In vitro studies have reported antiproliferative effects on melanoma (SH-4) and keratinocyte (HaCaT) cell lines using MTT assays, indicating its potential as an anticancer agent .
- The compound's structural features may enhance its ability to interact with cellular pathways involved in cancer proliferation.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The morpholine moiety may facilitate interactions with protein targets involved in cell signaling pathways.
- The fluorine substitution can influence the compound's metabolic stability and bioavailability.
Case Studies and Research Findings
A variety of studies have contributed to understanding the biological activity of 1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against multiple bacterial strains. |
| Study 2 | Reported cytotoxicity against cancer cell lines with low toxicity to normal cells. |
| Study 3 | Suggested potential mechanisms involving protein kinase modulation related to cancer treatment. |
Q & A
Basic: How can researchers optimize synthetic routes for this compound?
Question: What methodological considerations are critical for improving the yield and purity of this compound during synthesis? Answer:
- Multicomponent Reactions (MCRs): Use a one-pot reaction system to assemble the chromeno-pyrrole scaffold, leveraging precursors like substituted phenols and pyrroles under mild conditions (e.g., room temperature, aqueous solvents) to minimize side reactions .
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization using ethanol or acetonitrile to isolate high-purity crystals.
- Functional Group Compatibility: Protect the morpholinyl and ethoxyphenyl groups during synthesis to prevent unintended side reactions (e.g., acetylation of hydroxyl groups or alkylation of amines) .
Basic: What spectroscopic techniques are essential for structural validation?
Question: Which analytical methods are most reliable for confirming the molecular architecture of this compound? Answer:
- NMR Spectroscopy: Use H and C NMR to identify chemical shifts for the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons), morpholinyl (δ ~3.6–3.8 ppm for methylene groups), and fluorinated chromene moieties (δ ~5.5–6.2 ppm for diastereotopic protons) .
- Mass Spectrometry (HRMS): Confirm the molecular ion peak at m/z ~457.45 (calculated for ) with <2 ppm error.
- X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELXL for refinement, particularly for the dihydrochromeno-pyrrole core .
Advanced: How can crystallographic data resolve contradictions in reported biological activity?
Question: How might discrepancies in bioactivity data (e.g., IC variations across studies) be addressed using structural insights? Answer:
- Conformational Analysis: Compare X-ray-derived torsion angles (e.g., dihedral angles of the morpholinylpropyl chain) with computational models (DFT or MD simulations) to identify bioactive conformers .
- Solvent Effects: Characterize crystal structures solvated with DMSO or water to assess how solvent interactions alter ligand-receptor binding in assays .
- Data Normalization: Standardize activity measurements using internal controls (e.g., reference inhibitors) to mitigate batch-to-batch variability .
Advanced: What computational strategies predict substituent effects on bioactivity?
Question: How can substituent modifications (e.g., replacing morpholinyl with piperidinyl) be systematically evaluated? Answer:
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and Hammett constants for substituents on the aryl and morpholinyl groups .
- Docking Studies: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen-bond interactions with the fluorochromeno-dione core .
- Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent swaps to prioritize synthetic targets .
Basic: What are the key stability challenges during in vitro assays?
Question: How can researchers mitigate degradation or aggregation of this compound in biological buffers? Answer:
- pH Stability Testing: Pre-screen solubility and stability in PBS (pH 7.4) and acidic conditions (pH 4.5) using UV-Vis spectroscopy (λ = 250–350 nm) .
- Lyophilization: Prepare stock solutions in DMSO, lyophilize, and store at -80°C to prevent hydrolysis of the ethoxy group .
- Surfactant Additives: Use 0.01% Tween-80 in assay buffers to reduce nonspecific binding .
Advanced: How do conflicting reports on metabolic pathways inform experimental redesign?
Question: How should researchers reconcile contradictory data on hepatic metabolism (e.g., CYP3A4 vs. CYP2D6 dominance)? Answer:
- Isotope-Labeled Tracing: Incubate C-labeled compound with human liver microsomes and track metabolites via LC-MS/MS .
- Enzyme Inhibition Studies: Co-administer selective CYP inhibitors (e.g., ketoconazole for CYP3A4) in hepatocyte models to identify dominant pathways .
- Cross-Species Comparisons: Test metabolism in murine vs. human hepatocytes to isolate species-specific effects .
Basic: What are best practices for purity validation pre- and post-synthesis?
Question: Which protocols ensure >95% purity for pharmacological testing? Answer:
- HPLC-DAD: Use a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (acetonitrile/water 65:35) and monitor at 254 nm .
- Elemental Analysis: Confirm <0.3% deviation from theoretical C, H, N, and F content .
- Karl Fischer Titration: Ensure residual solvent (e.g., DMF) levels <0.1% .
Advanced: How can researchers address low reproducibility in cytotoxicity assays?
Question: What factors contribute to variability in IC values across labs, and how can they be controlled? Answer:
- Cell Line Authentication: Use STR profiling to confirm identity and rule out contamination .
- Serum Batch Standardization: Pre-screen FBS lots for growth-promoting effects on target cells (e.g., A549 or HeLa) .
- Endpoint Harmonization: Adopt normalized metrics like GR (growth rate inhibition) instead of traditional IC .
Basic: What functional groups dictate reactivity in derivatization reactions?
Question: Which moieties are most amenable to chemical modification (e.g., fluorination, alkylation)? Answer:
- Ethoxyphenyl Group: Susceptible to electrophilic substitution (e.g., nitration at the para position) under HNO/HSO .
- Morpholinylpropyl Chain: Can undergo alkylation at the tertiary amine using methyl iodide or acrylonitrile .
- Fluorochromeno-dione Core: Resistant to oxidation but prone to nucleophilic attack at the 3-keto position .
Advanced: How can cross-disciplinary frameworks enhance mechanistic studies?
Question: How might integrating chemical biology and systems pharmacology improve target identification? Answer:
- Chemical Proteomics: Use photoaffinity labeling with a biotin-tagged analog to pull down binding proteins from cell lysates .
- Network Pharmacology: Map compound-protein interactions via STRING or KEGG to identify synergistic pathways (e.g., PI3K/AKT and MAPK) .
- CRISPR Screening: Perform genome-wide knockout screens to pinpoint synthetic lethal partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
